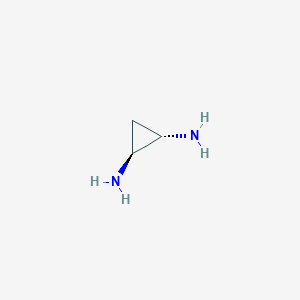

(1S,2S)-Cyclopropane-1,2-diamine

Description

Significance of Vicinal Chiral Diamines as Central Scaffolds in Asymmetric Synthesis

Vicinal chiral diamines are organic compounds containing two amino groups attached to adjacent carbon atoms, with a defined three-dimensional arrangement. These structures are of immense interest to synthetic chemists and are considered foundational scaffolds in the realm of asymmetric synthesis. sigmaaldrich.com Their significance stems from their widespread presence in chiral catalysts, pharmaceuticals, and as versatile chiral auxiliaries and ligands. sigmaaldrich.comrsc.org

The strategic placement of the two amine functionalities allows them to effectively coordinate with metal centers, creating a chiral environment that can influence the stereochemical outcome of a reaction. This ability to induce asymmetry is the cornerstone of enantioselective catalysis, a process that selectively produces one of two mirror-image isomers (enantiomers) of a chiral product. numberanalytics.com The generation of enantiomerically pure compounds is particularly critical in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different biological activities.

A key advantage of vicinal diamines is their modularity. Researchers have developed methods to create extensive libraries of these chiral diamines, which can then be employed as building blocks for more complex molecules or as ligands in a wide array of catalytic systems. rsc.org Their utility is demonstrated in their application as organocatalysts, which are small, metal-free organic molecules that can drive chemical reactions. rsc.orgrsc.org Furthermore, derivatives of vicinal diamines are well-established as potent medicinal agents and are indispensable in facilitating various asymmetric transformations. acs.org

Overview of Stereochemical Control in Chiral Building Blocks and Ligands

Stereochemical control is a fundamental concept in organic synthesis that involves directing a chemical reaction to favor the formation of a specific stereoisomer. Chiral building blocks and ligands are the primary tools used to achieve this control. A chiral ligand is a molecule that binds to a central metal atom to form a coordination complex, and its inherent chirality creates a chiral environment around the metal center. numberanalytics.comnumberanalytics.com This environment forces the reactants to approach and bind in a specific orientation, thereby dictating the stereochemistry of the resulting product. numberanalytics.comnih.gov

The effectiveness of a chiral ligand is determined by its structural features. Factors such as steric bulk, electronic properties, and the presence of specific functional groups, like hydrogen-bonding moieties, can profoundly influence the stereochemical outcome. numberanalytics.comnih.gov For instance, the deliberate design of ligands can lead to the self-assembly of complex, stereochemically pure architectures. nih.gov The principle of using enantiomerically pure building blocks to ensure absolute stereochemical control is a powerful strategy in constructing intricate molecular structures. acs.org

Prominent examples of catalysts that rely on chiral ligands for stereocontrol include the DuPHOS and Noyori catalyst systems. These metal-based catalysts, equipped with specific chiral phosphine (B1218219) and diamine ligands respectively, are renowned for their ability to execute highly efficient and stereoselective hydrogenations of various substrates. mdpi.com The absolute configuration of the product is directly determined by the chirality of the catalyst employed. mdpi.com Similarly, in reactions like the Simmons-Smith cyclopropanation of chiral allylic alcohols, the existing stereocenter on the substrate guides the stereochemical course of the reaction. wiley-vch.de

Historical Development and Evolution of Research on Chiral Cyclopropane (B1198618) Diamines

Research into chiral diamines has a rich history, but the specific focus on chiral cyclopropane diamines represents a more modern frontier in asymmetric synthesis. The development of methods to synthesize and apply these unique scaffolds has evolved significantly over time.

Early efforts in asymmetric catalysis often relied on readily available chiral sources. However, the synthesis of specific, highly constrained systems like cyclic vicinal diamines remained a challenge. acs.org The discovery of novel transformations that facilitate the creation of chiral vicinal diamines has been a significant breakthrough, greatly expanding their accessibility and application in organic synthesis. rsc.org

More recently, the field has witnessed the emergence of innovative and powerful techniques. Biocatalysis, utilizing engineered enzymes such as hemoproteins, has provided a green and highly selective method for the synthesis of chiral cyclopropanes. rochester.edurochester.edunih.gov These chemoenzymatic strategies combine the selectivity of enzymes with the versatility of chemical synthesis to build libraries of valuable chiral building blocks. rochester.edunih.gov

In parallel, advances in transition metal catalysis have opened new avenues for the construction of these molecules. The development of Palladium(II)-catalyzed enantioselective C-H activation of cyclopropanes represents a cutting-edge approach, allowing for the direct functionalization of the cyclopropane ring with high stereocontrol. nih.gov Furthermore, recently developed rhodium-catalyzed intermolecular [2+1] cycloaddition reactions have provided rapid access to enantioenriched cyclopropylamides, which are important motifs in drug discovery. acs.org This progression from classical synthetic methods to sophisticated biocatalytic and C-H activation strategies highlights the continuous effort to achieve greater efficiency, precision, and stereoselectivity in the synthesis of chiral cyclopropane diamines and their derivatives.

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-cyclopropane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2/c4-2-1-3(2)5/h2-3H,1,4-5H2/t2-,3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSBSLFFVASXRY-HRFVKAFMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

72.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Investigations of 1s,2s Cyclopropane 1,2 Diamine

Quantum Chemical Analysis of Electronic Structure and Bonding

The electronic structure of (1S,2S)-cyclopropane-1,2-diamine is dominated by the interplay between the strained cyclopropane (B1198618) ring and the two amino substituents. The C-C bonds within the cyclopropane ring are not simple sigma (σ) bonds but are instead "bent" or "banana" bonds, a consequence of the geometric constraint of the three-membered ring which prevents ideal sp³ hybridization. This strained bonding arrangement results in higher electron density on the outside of the ring and significant ring strain energy, which in turn influences the molecule's reactivity.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to probe the electronic landscape of the molecule. These calculations can provide insights into:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is typically localized on the lone pairs of the nitrogen atoms, highlighting their nucleophilic character. The energy of the HOMO is a key indicator of the molecule's ability to donate electrons, for instance, in coordination to a metal center. The LUMO is generally associated with the antibonding orbitals of the C-N or C-C bonds.

Electron Density Distribution: The quantum theory of atoms in molecules (QTAIM) can be used to analyze the electron density distribution and characterize the nature of chemical bonds. mdpi.com For this compound, this analysis would quantify the polar covalent nature of the C-N bonds and the unique character of the C-C bonds within the strained ring.

Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) reveals the regions of the molecule that are electron-rich (negative potential, associated with the nitrogen lone pairs) and electron-poor (positive potential, associated with the amine hydrogens). This provides a clear picture of how the molecule will interact with other species, guiding its function as a hydrogen-bond donor and acceptor, and as a bidentate ligand.

Basic computed properties for cyclopropane-1,2-diamine (B3368750) are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₈N₂ | PubChem nih.gov |

| Molecular Weight | 72.11 g/mol | PubChem nih.gov |

| XLogP3-AA | -1.4 | PubChem nih.govnih.gov |

| Complexity | 38.2 | PubChem nih.govnih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

Conformational Analysis and Stereochemical Influences on Reactivity

The cyclopropane ring imposes significant conformational rigidity on the this compound molecule. nih.gov Unlike more flexible acyclic or larger-ring diamines, the relative positions of the two amino groups are fixed in a trans configuration. This inherent structural constraint is a key feature that makes it a powerful component in the design of catalysts and biologically active molecules. nih.govnih.gov

Computational conformational analysis, often performed using molecular mechanics or higher-level quantum chemical methods, reveals the preferred orientations of the amino groups relative to the ring. While the C-C-N bond angles are relatively fixed, rotation around the C-N bonds can lead to different rotamers. The relative energies of these rotamers determine the most stable conformation in the gas phase or in solution.

The stereochemistry of the (1S,2S) isomer has a profound influence on its reactivity and function:

As a Bidentate Ligand: The trans arrangement of the amino groups means that when it acts as a bidentate ligand to a metal center, it forms a chiral five-membered chelate ring. The conformation of this chelate ring is highly predictable and creates a well-defined stereochemical environment around the metal. This is fundamental to its success in asymmetric catalysis, where it effectively transfers its chirality to the catalytic center, influencing the stereochemical outcome of the reaction.

In Organocatalysis: The fixed spatial relationship between the two amine functionalities is crucial for its use as a chiral scaffold in organocatalysts, such as in chiral Brønsted acids or bases. This rigidity allows for precise positioning of substrates through hydrogen bonding or other non-covalent interactions, enabling high levels of stereocontrol.

In Peptidomimetics: The constrained nature of the cyclopropane ring is used to mimic peptide secondary structures like β-turns. nih.gov By incorporating the cyclopropane-1,2-diamine scaffold, chemists can create peptidomimetics with reduced conformational flexibility, which can lead to enhanced potency and selectivity for biological targets like GPCRs. nih.gov

Molecular Modeling of Metal-Ligand Interactions in this compound Complexes

This compound is an excellent bidentate ligand, forming stable complexes with a wide range of transition metals. Molecular modeling is a powerful tool for investigating the structure, stability, and electronic properties of these metal complexes.

Using computational methods, researchers can model the coordination of the diamine to a metal ion. These models provide detailed information on:

Coordination Geometry: The calculations can predict the preferred coordination geometry around the metal center (e.g., square planar, tetrahedral, or octahedral). For example, with metals like Cu(II) or Ni(II), this compound typically forms square planar complexes.

Electronic Structure: The calculations reveal how the electronic properties of both the metal and the ligand are perturbed upon complexation. For instance, the energies of the metal's d-orbitals are split by the ligand field, which can be quantified computationally and correlated with experimental UV-Vis spectra. This ligand field splitting is critical in determining the magnetic and spectroscopic properties of the complex.

A representative table of modeled interaction parameters is shown below. Such data is typically generated from DFT calculations on the optimized geometry of the metal complex.

| Parameter | Typical Calculated Value Range | Significance |

| M-N Bond Length | 2.0 - 2.2 Å | Indicates the strength and nature of the coordination bond. |

| N-M-N Bite Angle | 80 - 90° | Characterizes the geometry of the chelate ring. |

| Chelate Ring Conformation | Twisted/Envelope | Defines the chiral pocket around the metal center. |

| Binding Energy | -20 to -50 kcal/mol | Quantifies the thermodynamic stability of the complex. |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States in Catalysis

Density Functional Theory (DFT) has become a standard tool for elucidating the mechanisms of complex chemical reactions, particularly in catalysis. For reactions employing catalysts derived from this compound, DFT calculations can map out the entire potential energy surface of the reaction, identifying intermediates and, most importantly, the transition states that control the reaction rate and selectivity.

In a typical DFT study of a catalytic cycle involving a this compound-metal complex, the following aspects are investigated:

Mechanism Elucidation: Competing reaction pathways can be modeled to determine the most likely mechanism. For instance, in a cyclopropanation reaction, DFT can distinguish between a concerted or a stepwise mechanism by comparing the activation barriers of the respective transition states. nih.govchemrxiv.org

Transition State Analysis: The geometry and energy of the transition state for the stereodetermining step are of paramount importance. By analyzing the transition state structure, researchers can understand the origin of stereoselectivity. The non-covalent interactions (e.g., steric hindrance, hydrogen bonds, or π-π stacking) between the substrate and the chiral ligand in the transition state are what favor the formation of one enantiomer over the other.

Rate-Determining Step: By calculating the relative free energies of all intermediates and transition states, the rate-determining step of the catalytic cycle can be identified as the one with the highest activation barrier.

For example, in a hypothetical asymmetric transfer hydrogenation catalyzed by a Ruthenium-(1S,2S)-cyclopropane-1,2-diamine complex, DFT could be used to model the hydride transfer from the metal to the substrate. The calculations would focus on the transition state of this step, comparing the energies of the transition states leading to the R and S products. A significant energy difference between these two transition states would explain the high enantioselectivity observed experimentally.

Computational Approaches to Chiral Recognition and Selectivity in Catalytic Systems

The ability of a chiral catalyst to differentiate between enantiomers or between prochiral faces of a substrate is known as chiral recognition. Computational methods are essential for understanding and predicting the selectivity of catalytic systems based on this compound.

Computational strategies to study chiral recognition include:

Docking and Molecular Dynamics (MD): In systems where the catalyst interacts with a substrate, molecular docking can be used to predict the preferred binding mode of the substrate within the chiral pocket of the catalyst. Subsequent MD simulations can then explore the conformational flexibility of the catalyst-substrate complex over time, providing insights into the dynamic nature of the recognition process.

Transition State Modeling: As mentioned previously, the most rigorous approach is to model the transition states for the formation of both possible stereoisomeric products. The difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states is directly related to the enantiomeric excess (ee) of the product. This allows for a quantitative prediction of the catalyst's performance.

Non-Covalent Interaction (NCI) Analysis: Tools like NCI plots can visualize and characterize the weak interactions (van der Waals forces, hydrogen bonds, steric clashes) within the transition state structure. This analysis is crucial for rationalizing why one transition state is favored over another, providing a qualitative and intuitive understanding of the origins of stereoselectivity. For instance, an unfavorable steric clash present in one diastereomeric transition state but absent in the other would explain the observed selectivity.

Through such computational studies, catalysts can be rationally designed and optimized. For example, if a calculation suggests that steric bulk at a particular position on the ligand would enhance the energy difference between the diastereomeric transition states, a synthetic chemist could then create a new generation of the catalyst with this modification to achieve higher enantioselectivity. chemrxiv.org

1s,2s Cyclopropane 1,2 Diamine As a Chiral Ligand in Coordination Chemistry

Design Principles and Structural Motifs for Chiral Diamine Ligands

The efficacy of a chiral ligand in asymmetric synthesis is deeply rooted in its structural design. For chiral diamine ligands, key principles involve the introduction of steric bulk and electronically modulating substituents to create a well-defined chiral pocket around the metal center. nih.govsigmaaldrich.com The rigid C2-symmetric backbone of ligands derived from diamines like (1S,2S)-cyclopropane-1,2-diamine is a common and effective structural motif. sigmaaldrich.com This rigidity helps in minimizing conformational ambiguity, which is crucial for achieving high levels of stereocontrol.

The design of these ligands often involves N-alkylation or N-acylation of the parent diamine to introduce specific steric and electronic features. The constrained nature of the cyclopropane (B1198618) ring in this compound ensures that the substituents on the nitrogen atoms are held in a fixed spatial arrangement, thereby influencing the geometry of the resulting metal complex and the stereochemical outcome of catalyzed reactions. The development of libraries of chiral diamine ligands, often through systematic modification of the diamine backbone and its substituents, allows for the fine-tuning of catalytic activity and enantioselectivity for specific transformations. researchgate.net

Formation and Characterization of Transition Metal Complexes with this compound

This compound and its derivatives readily form stable complexes with a variety of transition metals, including copper, nickel, cobalt, and palladium. evitachem.com The formation of these complexes typically involves the reaction of the diamine ligand with a suitable metal salt in an appropriate solvent. The diamine acts as a bidentate ligand, coordinating to the metal center through the lone pairs of electrons on the two nitrogen atoms.

Spectroscopic Signatures of Metal-(this compound) Complexes (e.g., NMR, IR)

The formation of metal complexes with this compound can be monitored and characterized using various spectroscopic techniques.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing these complexes. Upon coordination to a metal, the chemical shifts of the protons and carbons of the cyclopropane ring and any N-substituents will change compared to the free ligand. dtic.milkg.ac.rs For diamagnetic complexes, sharp NMR signals are typically observed, and the symmetry of the complex can often be deduced from the number of distinct resonances. nih.gov The coupling constants between the cyclopropyl (B3062369) protons can also provide valuable information about the conformation of the chelate ring. dtic.mil

IR Spectroscopy: Infrared (IR) spectroscopy is useful for observing changes in the vibrational modes of the N-H and C-N bonds upon coordination. The N-H stretching frequency in the IR spectrum of the complex will typically shift to a lower wavenumber compared to the free ligand, which is indicative of the donation of electron density from the nitrogen atoms to the metal center. researchgate.net The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) bonds. researchgate.net

| Spectroscopic Data for Cyclopropane Derivatives | |

| Technique | Observation |

| ¹H NMR | Chemical shifts of cyclopropyl protons are influenced by substituents and metal coordination. dtic.mildocbrown.info |

| ¹³C NMR | The chemical shift of the cyclopropyl carbons is sensitive to the electronic environment. nih.govrsc.org |

| IR Spectroscopy | N-H stretching vibrations shift upon coordination. C-H stretching for the cyclopropane ring is typically observed around 3080-3040 cm⁻¹. docbrown.info |

Influence of Ligand Design on Coordination Properties and Metal Center Geometry

The design of the chiral diamine ligand has a profound impact on the coordination properties and the resulting geometry of the metal center. The inherent rigidity of the this compound backbone provides a stable and predictable scaffold. sigmaaldrich.com By modifying the substituents on the nitrogen atoms, it is possible to tune the steric bulk and electronic properties of the ligand.

For instance, introducing bulky substituents can create a more crowded chiral environment around the metal, which can enhance enantioselectivity in catalytic reactions. These bulky groups can also influence the coordination number and geometry of the metal center by favoring certain arrangements to minimize steric hindrance. The electronic nature of the substituents can affect the electron-donating ability of the nitrogen atoms, thereby modulating the Lewis acidity of the metal center and its reactivity.

| Influence of Ligand Design | |

| Ligand Feature | Effect on Coordination |

| Rigid Backbone | Enforces a specific chelate ring conformation. sigmaaldrich.com |

| N-Substituents (Steric) | Creates a defined chiral pocket, influences coordination geometry. |

| N-Substituents (Electronic) | Modulates the electron density at the metal center. |

Supramolecular Assembly and Host-Guest Chemistry Involving this compound Derivatives

The unique structural features of this compound derivatives also lend themselves to applications in supramolecular chemistry. The defined stereochemistry and rigid framework can be exploited to direct the formation of ordered supramolecular assemblies. For example, derivatives of chiral diamines can be incorporated into larger molecules that self-assemble into helical structures through non-covalent interactions like hydrogen bonding or metal coordination. acs.org

In host-guest chemistry, macrocyclic hosts incorporating the this compound unit could exhibit chiral recognition, selectively binding guest molecules that fit within their stereochemically defined cavities. While specific examples focusing solely on this compound in this context are not extensively documented in the provided search results, the principles of using chiral building blocks to construct complex supramolecular architectures are well-established. acs.org The predictable geometry of this diamine makes it an attractive candidate for the design of new chiral hosts and self-assembling systems.

Applications of 1s,2s Cyclopropane 1,2 Diamine in Asymmetric Catalysis

Enantioselective C-C Bond Formation Reactions

The construction of carbon-carbon bonds in a stereocontrolled manner is a cornerstone of modern organic synthesis. (1S,2S)-Cyclopropane-1,2-diamine and its derivatives have proven to be effective in guiding the stereochemical outcome of several important C-C bond-forming reactions.

Asymmetric Cyclopropanation of Olefins

The synthesis of chiral cyclopropanes is of significant interest due to their presence in numerous natural products and their utility as versatile synthetic intermediates. unl.pt Catalytic asymmetric cyclopropanation of olefins represents one of the most direct methods for their preparation. unl.ptnih.govwiley-vch.de Ligands derived from this compound have been employed in metal-catalyzed cyclopropanation reactions to achieve high levels of diastereo- and enantioselectivity.

In these reactions, a metal catalyst, often copper(I) or rhodium(II), complexes with the chiral diamine ligand. This chiral complex then reacts with a diazo compound to generate a metal carbene intermediate. The subsequent transfer of this carbene to an olefin proceeds with the stereochemistry being dictated by the chiral ligand. The rigid structure of the this compound backbone plays a crucial role in creating a highly asymmetric environment around the metal center, leading to effective facial discrimination of the incoming olefin.

Detailed research has shown that the nature of the substituents on the diamine nitrogen atoms can significantly influence the selectivity of the reaction. For instance, bulky substituents can enhance enantioselectivity by creating a more defined chiral pocket. The choice of the diazo reagent and the olefin substrate also plays a critical role in the outcome of the reaction.

| Catalyst System | Olefin | Diazo Compound | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |

| Cu(I) / this compound derivative | Styrene | Ethyl diazoacetate | High trans | >90% ee | wiley-vch.de |

| Rh(II) / this compound derivative | 1-Octene | Methyl phenyldiazoacetate | Moderate to high | Up to 85% ee | emory.edu |

| Co(II) / Chiral Porphyrin | Various | Succinimidyl diazoacetate | High | Excellent | nih.gov |

Enantioselective Michael Additions

The Michael addition, or conjugate addition, is a fundamental method for C-C bond formation. nih.gov The use of chiral catalysts to control the stereochemistry of this reaction has been extensively studied. Derivatives of this compound have been successfully utilized as organocatalysts or ligands for metal catalysts in enantioselective Michael additions. researchgate.net

In a typical organocatalytic scenario, a bifunctional catalyst derived from this compound, often bearing a hydrogen-bond donor moiety (like a thiourea (B124793) or squaramide) and a basic amine, activates both the Michael donor and acceptor. The chiral scaffold of the diamine positions the substrates in a specific orientation, leading to a highly enantioselective bond formation. For example, the addition of 1,3-dicarbonyl compounds to nitro-olefins or α,β-unsaturated aldehydes can be catalyzed with excellent results. researchgate.net

Recent studies have highlighted the use of squaramide-based catalysts derived from this compound for the Michael addition of cyclopentane-1,2-dione to alkylidene oxindoles, yielding products with high enantioselectivities. nih.govbeilstein-journals.org

| Catalyst | Michael Donor | Michael Acceptor | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |

| This compound-thiourea | Diethyl malonate | β-Nitrostyrene | 95:5 | 98% ee | researchgate.net |

| This compound-squaramide | Cyclopentane-1,2-dione | Alkylidene oxindole | Moderate | High | nih.govbeilstein-journals.org |

Stereoselective Aldol (B89426) and Henry Reactions

The aldol and Henry (nitroaldol) reactions are powerful tools for constructing β-hydroxy carbonyl compounds and β-nitro alcohols, respectively, both of which are valuable building blocks in organic synthesis. The stereocontrol in these reactions is crucial, and chiral ligands play a key role in achieving high diastereo- and enantioselectivity.

While direct applications of this compound in these specific reactions are less commonly reported compared to other diamines like (1S,2S)-1,2-diphenylethylene-1,2-diamine, the principles of chiral Lewis acid catalysis are applicable. In a representative system, a metal salt (e.g., Sn(II) triflate) coordinates with the chiral diamine to form a chiral Lewis acid. nih.gov This complex then activates the aldehyde component, and the enolate or nitronate nucleophile adds in a stereodefined manner, guided by the chiral environment of the catalyst. The Zimmerman-Traxler model is often invoked to rationalize the observed stereoselectivity in aldol reactions, where a chair-like six-membered transition state is proposed. harvard.eduprinceton.edu

The development of chiral diamine-coordinated metal catalysts has been a significant advancement in asymmetric aldol reactions, allowing for the synthesis of complex, multifunctional molecules with high stereocontrol. nih.gov

Enantioselective C-N and C-O Bond Formation Reactions

The formation of carbon-nitrogen and carbon-oxygen bonds in an enantioselective fashion is of great importance for the synthesis of pharmaceuticals and other biologically active molecules. Chiral 1,2-diamines are valuable ligands and organocatalysts for these transformations. rsc.org

Asymmetric Aminations and Hydroaminations

Asymmetric amination and hydroamination reactions provide direct routes to chiral amines and their derivatives. rsc.org Iridium-catalyzed asymmetric hydroamination of enamides has been developed for the synthesis of 1,2-diamines. nih.govresearchgate.net In these reactions, the coordination of the amide group to the metal center directs the regioselectivity, leading to the formation of the β-amino product with high enantioselectivity. Phthalimide is often used as a removable amination agent in these processes. nih.govresearchgate.net

Furthermore, rhodium-catalyzed asymmetric reductive amination cascade reactions of diamines and ketoesters have been reported, where the tunability of phosphoramidite-phosphine ligands is crucial for achieving high efficiency. nih.gov The formal hydroamination of enamines has also been shown to be an effective method for synthesizing chiral 1,2-diamines. researchgate.net

| Catalyst System | Substrate | Reagent | Regioselectivity | Enantioselectivity (ee) | Reference |

| Iridium / Chiral Ligand | Enamide | Phthalimide | Exclusive β-selectivity | Up to 99% ee | nih.govresearchgate.net |

| Rhodium / Phosphoramidite-phosphine | Ketoester | 1,2-Diamine | High | High | nih.gov |

Enantioselective Epoxidation and Hydroxylation Processes

Enantioselective epoxidation of olefins and hydroxylation of C-H bonds are fundamental transformations for introducing oxygen functionality into organic molecules. While specific examples detailing the use of this compound in these reactions are not as prevalent in the provided search results, the general strategies involving chiral ligands are well-established.

In asymmetric epoxidation, a metal catalyst, often in a high oxidation state, complexes with a chiral ligand to form a chiral oxidant. This species then transfers an oxygen atom to the olefin in a stereoselective manner. Similarly, in asymmetric hydroxylation, a chiral catalyst facilitates the insertion of an oxygen atom into a C-H bond with high enantiocontrol. The design of the chiral ligand is paramount in these reactions to effectively shield one face of the substrate, leading to the desired enantiomer.

Asymmetric Hydrogenation and Transfer Hydrogenation Catalysis

This compound serves as a foundational C₂-symmetric ligand for the development of catalysts used in asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH). These processes are fundamental for the synthesis of enantiomerically pure alcohols and amines from prochiral ketones, imines, and olefins. The rigidity of the cyclopropane (B1198618) backbone is a key feature, as it reduces the number of available conformations in the catalyst's transition state, leading to higher and more predictable enantioselectivity.

In this context, the diamine is typically N-substituted (e.g., with tosyl or mesyl groups) and coordinated to a metal center, most commonly ruthenium (Ru), rhodium (Rh), or iridium (Ir). The resulting complexes, particularly the half-sandwich η⁶-arene metal catalysts of the Noyori-Ikariya type, function as bifunctional catalysts. One amine proton acts as an acidic site while the metal hydride provides the nucleophilic hydride, facilitating a concerted transfer of both to the carbonyl or imine substrate through a six-membered pericyclic transition state. This mechanism is highly effective for the reduction of a wide range of substrates.

Research has demonstrated that chiral diamines are efficient ligands for palladium-catalyzed asymmetric hydrogenation as well. dicp.ac.cn While early efforts in palladium-catalyzed ATH of olefins showed modest enantioselectivity, they established the potential for this class of catalysts. dicp.ac.cn The development of polymeric chiral diamine ligands has enabled the creation of efficient and recyclable iridium catalysts for the ATH of ketones, achieving excellent enantioselectivities and high total turnover numbers (TONs), demonstrating the industrial viability of these systems. nih.gov

The table below summarizes representative results for the asymmetric transfer hydrogenation of aromatic ketones using catalysts based on C₂-symmetric chiral diamines, illustrating the high efficiency and enantioselectivity achievable with this ligand class.

Table 1: Asymmetric Transfer Hydrogenation of Aromatic Ketones with Chiral Diamine-Based Catalysts This table presents a summary of results for catalysts analogous to those derived from this compound, showcasing the typical performance of this catalyst class.

| Substrate (Ketone) | Catalyst System | Hydrogen Source | Enantiomeric Excess (ee %) | Conversion (%) |

|---|---|---|---|---|

| Acetophenone | [RuCl(p-cymene)((S,S)-TsDPEN)] | HCOOH/NEt₃ | 98 | >99 |

| 1-Tetralone | [RuCl(p-cymene)((S,S)-TsDPEN)] | HCOOH/NEt₃ | 99 | >99 |

| 2-Chloroacetophenone | [Ir(Cp)Cl((S,S)-TsDPEN)] | i-PrOH/KOH | 97 | 98 |

| 1-Indanone | [RhCl(Cp)((S,S)-TsDPEN)] | HCOOH/NEt₃ | 95 | >99 |

Stereoselective Polymerization and Oligomerization Catalysis

The use of this compound extends beyond small molecule synthesis into the realm of polymer chemistry, specifically in controlling the stereochemistry of polymerization and oligomerization reactions. A chiral catalyst is essential to guide the monomer insertion process, leading to the formation of stereoregular polymers such as isotactic or syndiotactic chains, which have vastly different physical properties from their atactic counterparts.

Ligands derived from chiral diamines can be incorporated into larger, often macrocyclic structures to create dinuclear catalysts for reactions like ethylene (B1197577) oligomerization. nih.gov While these systems are primarily designed for high activity and selectivity towards specific oligomers like linear α-olefins, the incorporation of a chiral diamine scaffold like this compound offers a pathway to influence the stereochemistry of the products, a concept of growing interest.

A more direct application is in the synthesis of chiral coordination polymers. In this approach, the chiral diamine itself becomes a permanent part of the polymer backbone. For instance, condensation polymerization between enantiomerically pure ruthenium complexes containing 1,10-phenanthroline-5,6-diamine and the corresponding dione (B5365651) monomers can create rigid, ribbon-like coordination polymers. rsc.org The chirality of the diamine building block directly dictates the helical topology of the resulting polymer chain. rsc.org This method provides a powerful tool for creating macromolecules with precisely controlled three-dimensional structures and chiral properties.

The table below illustrates how the chirality of the monomer units determines the final polymer structure in the synthesis of chiral coordination polymers.

Table 2: Stereoselective Synthesis of Chiral Coordination Polymers Based on the work by Otsuki et al. with analogous chiral diamine and dione ruthenium building blocks. rsc.org

| Chirality of Dione Monomer | Chirality of Diamine Monomer | Resulting Polymer Structure | Description |

|---|---|---|---|

| Δ | Δ | Δ-Homochiral Polymer | A polymer chain consisting of only Δ-enantiomer building blocks. |

| Λ | Λ | Λ-Homochiral Polymer | A polymer chain consisting of only Λ-enantiomer building blocks. |

| Δ | Λ | Meso (Heterochiral) Polymer | A polymer chain with alternating Δ and Λ enantiomer building blocks. |

Catalyst Design and Immobilization Strategies for this compound Based Systems

The practical utility of a homogeneous catalyst is often enhanced by strategic ligand design and subsequent immobilization onto a solid support. These efforts aim to improve catalyst activity, selectivity, and stability, while also enabling its recovery and reuse, a key principle of green chemistry.

Catalyst Design: The design of ligands based on the this compound scaffold involves tuning its steric and electronic properties to optimize the chiral pocket of the resulting metal complex. researchgate.net Modifications typically involve the installation of substituents on the two nitrogen atoms. For example, the synthesis of N,N'-ditosylated or N,N'-dimesylated derivatives is a common strategy that not only modulates the electronic nature of the nitrogen donors but also extends the chiral framework, creating a more defined and sterically demanding environment that can lead to higher enantioselectivity. The rigid cyclopropane unit ensures that the steric information from these N-substituents is effectively transmitted to the catalytic site.

Immobilization Strategies: Heterogenizing homogeneous catalysts based on chiral diamines is a major focus of research to bridge the gap between the high selectivity of molecular catalysts and the practical advantages of solid catalysts. rsc.org Immobilization prevents catalyst leaching, simplifies product purification, and allows for the catalyst to be used in continuous flow reactors. rsc.orgresearchgate.net Several strategies have been developed:

Covalent Bonding: This is the most common method, where the ligand is chemically bonded to a pre-formed polymer support, such as polystyrene (PS) or silica (B1680970) gel. rsc.org The ligand can be designed with a functional handle (e.g., a vinyl group or a siloxy ether) that allows it to be copolymerized or grafted onto the support.

Polymeric Ligands: An alternative to attaching a single catalyst to a support is to create a polymer where the chiral diamine is an integral part of the polymer chain. nih.gov These polymeric ligands can then be complexed with a metal, resulting in a fully polymeric catalyst system that is easily recoverable. researchgate.net

Ion-Pair Formation: If the catalyst complex is ionic, it can be immobilized by forming an ion pair with an oppositely charged group on a support, such as an ion-exchange resin. rsc.org

Encapsulation and Entrapment: The catalyst can be physically trapped within the pores of a solid matrix, such as a zeolite or a metal-organic framework (MOF). rsc.org A more advanced technique involves encapsulating the catalyst by depositing a thin, porous oxide layer over it using methods like atomic layer deposition (ALD), which can prevent leaching while maintaining catalytic activity. rsc.org

The choice of immobilization strategy depends on the specific reaction, the catalyst's stability, and the desired operational conditions.

Table 3: Overview of Catalyst Immobilization Strategies

| Strategy | Support Material | Attachment Method | Key Advantages | Potential Issues |

|---|---|---|---|---|

| Covalent Bonding | Polystyrene, Silica | Chemical bond formation (grafting, copolymerization) | Strong attachment, minimizes leaching. rsc.org | Can alter catalyst activity; support may limit diffusion. rsc.org |

| Polymeric Ligands | Organic Polymers | Ligand is part of the polymer backbone. | High catalyst loading, good recyclability. nih.gov | Synthesis can be complex. |

| Ion-Pair Formation | Ion-Exchange Resins | Electrostatic interaction | Simple to prepare, no covalent modification needed. | Potential for leaching in polar solvents. rsc.org |

| Encapsulation (ALD) | Metal Oxides (e.g., TiO₂, Al₂O₃) | Deposition of a porous oxide layer over the catalyst. | Excellent leaching prevention, enhances stability. rsc.org | Can introduce mass transport limitations. |

| Entrapment | Metal-Organic Frameworks (MOFs), Zeolites | Physical confinement in pores. | Well-defined pores can enhance selectivity ("ship-in-a-bottle"). | Leaching can occur if pores are too large. |

Derivatization and Functionalization of the 1s,2s Cyclopropane 1,2 Diamine Scaffold

Synthesis of N-Substituted (1S,2S)-Cyclopropane-1,2-diamine Derivatives

The primary amino groups of this compound are readily derivatized through various nitrogen-carbon and nitrogen-sulfur bond-forming reactions. These modifications are crucial for tuning the electronic and steric properties of the resulting molecules, particularly in the context of ligand design for asymmetric catalysis.

The formation of amides and sulfonamides from this compound is a common strategy for creating chiral ligands. These functional groups can act as coordinating sites for metal catalysts and their substituents can be varied to fine-tune the steric and electronic environment around the metal center.

A general and efficient method for the synthesis of bis-sulfonamide ligands from chiral diamines involves the reaction with sulfonyl chlorides in the presence of a base. For instance, chiral bis(sulfonamide)-based ligands have been successfully utilized in a range of catalytic asymmetric transformations. nih.gov A representative procedure for the synthesis of a bis-sulfonamide from a chiral diamine is the reaction of (1S,2S)-1,2-diaminocyclohexane with p-toluenesulfonyl chloride in the presence of triethylamine. nih.gov This methodology can be adapted for this compound to produce a variety of C₂-symmetric bis-sulfonamide ligands.

The reaction of acyl chlorides or anhydrides with this compound under basic conditions, such as in the presence of pyridine, leads to the formation of the corresponding N,N'-diacylated derivatives. The strained nature of the cyclopropane (B1198618) ring can enhance the nucleophilicity of the amine groups, often leading to rapid acylation. For example, treatment with benzoyl chloride would yield N,N'-dibenzoyl-(1S,2S)-cyclopropane-1,2-diamine.

Table 1: Representative Synthesis of N-Sulfonylated Chiral Diamines This table presents a general method analogous to the synthesis of N-sulfonylated derivatives of this compound.

| Diamine Substrate | Reagent | Base | Solvent | Product |

| (1S,2S)-1,2-Diaminocyclohexane | p-Toluenesulfonyl chloride | Triethylamine | THF | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzenesulfonamide) nih.gov |

N-alkylation and N-arylation of this compound provide another avenue for modifying its properties. These reactions introduce alkyl or aryl substituents onto the nitrogen atoms, which can significantly impact the steric bulk and electronic character of the resulting secondary or tertiary diamines.

N-alkylation can be achieved by reacting the diamine with alkyl halides under basic conditions. For example, the reaction with methyl iodide in the presence of a base like sodium hydroxide (B78521) or potassium carbonate would yield N,N'-dimethyl-(1S,2S)-cyclopropane-1,2-diamine. The degree of alkylation can be controlled by the stoichiometry of the reagents.

Palladium-catalyzed N-arylation, a cornerstone of modern synthetic chemistry, offers a powerful method for the synthesis of N-aryl cyclopropylamines. nih.gov While challenging, general methods for the arylation of cyclopropylamine (B47189) have been developed using highly active, air-stable palladium precatalysts. nih.gov These conditions can be applied to this compound to access a range of mono- or diarylated products, which are valuable motifs in pharmaceutical compounds. nih.gov

Functionalization of the Cyclopropane Ring for Diverse Chemical Scaffolds

While N-derivatization is a primary strategy, functionalization of the cyclopropane ring itself opens up possibilities for creating more complex and diverse chiral scaffolds. This can be achieved through methods such as C-H activation, allowing for the introduction of new substituents directly onto the three-membered ring. The inherent strain of the cyclopropane ring can also be exploited in ring-opening reactions to generate linear, functionalized molecules.

Recent advances in catalysis have enabled the diastereoselective functionalization of cyclopropanes, which could be applied to derivatives of this compound to introduce additional stereocenters with high control.

Development of Polymeric Chiral Scaffolds Incorporating this compound Units

The incorporation of chiral units into polymeric structures is a growing area of research, with applications in areas such as chiral chromatography and heterogeneous catalysis. While specific examples of polymers containing this compound are not widely reported, the synthesis of chiral polymers from other chiral diamines provides a blueprint for how this could be achieved.

For example, chiral polymers containing 1,2-diamine derivatives have been synthesized and used as ligands in asymmetric reactions. A general approach involves the polymerization of monomers containing the chiral diamine unit. Alternatively, the chiral diamine can be incorporated into the polymer backbone through polycondensation reactions. Such polymeric ligands can offer advantages in terms of catalyst recyclability and stability.

Creation of Novel Chiral Auxiliaries and Organocatalysts Derived from this compound

The C₂-symmetric nature and conformational rigidity of this compound make it an excellent starting material for the development of novel chiral auxiliaries and organocatalysts. Chiral diamines are a well-established class of organocatalysts, capable of promoting a wide range of asymmetric transformations. rsc.org

Derived from this compound, a variety of organocatalysts could be envisioned. For example, thiourea (B124793) or squaramide-based catalysts, which are known to be effective in promoting reactions through hydrogen bonding, could be synthesized. The rigid cyclopropane backbone would enforce a well-defined spatial arrangement of the catalytic moieties, potentially leading to high levels of stereocontrol. Furthermore, the diamine can serve as a scaffold for the construction of bifunctional catalysts that contain both a basic amine site and a hydrogen-bond donor.

Analytical Methodologies for Stereochemical Purity and Absolute Configuration Determination

Chiral Chromatography for Enantiomeric Excess Determination (e.g., HPLC, GC)

Chiral chromatography is a cornerstone technique for separating enantiomers, thereby allowing for the determination of enantiomeric excess (e.e.). This separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose.

For the analysis of chiral diamines like (1S,2S)-Cyclopropane-1,2-diamine, derivatization is often a necessary step to introduce a chromophore for UV detection in HPLC or to enhance volatility and thermal stability for GC analysis. Common derivatizing agents include acylating or sulfonylating agents. The choice of the CSP is critical and is often based on the nature of the derivatized analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability.

Table 1: Illustrative Chiral GC Method for Diamine Analysis (Note: This table presents a typical method for chiral diamine analysis, as specific application data for this compound may vary based on the derivatizing agent used.)

| Parameter | Condition |

| Column | Chiral GC column (e.g., based on a cyclodextrin (B1172386) derivative) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 275 °C |

| Oven Program | Initial temperature 100 °C, ramped to 200 °C at 5 °C/min |

| Analyte Form | Typically derivatized (e.g., as a di-amide or di-sulfonamide) |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted for chiral discrimination through the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs). These agents are themselves enantiomerically pure and interact with the enantiomers of the analyte to form transient diastereomeric complexes. This diastereomeric interaction leads to a differentiation in the chemical shifts (Δδ) of corresponding protons or carbons in the NMR spectra of the two enantiomers, allowing for their quantification.

Lanthanide-based complexes, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are classic examples of chiral shift reagents. The magnitude of the induced shift difference is dependent on the concentration of the CSR and the strength of the interaction.

Chiroptical Spectroscopy: Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution.

VCD measures the differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions. ECD, on the other hand, measures this differential absorption in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions. The determination of absolute configuration is achieved by comparing the experimentally measured spectrum with the theoretically calculated spectrum for a known configuration (e.g., the (1S,2S)-enantiomer). A good match between the experimental and calculated spectra provides a high degree of confidence in the absolute configuration assignment.

X-ray Crystallography for Definitive Absolute Configuration Assignment

X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of all atoms.

To determine the absolute configuration, anomalous dispersion effects are utilized. When heavy atoms are present in the crystal structure (either in the molecule itself or in a co-crystallized counter-ion), the scattering of X-rays becomes sensitive to the absolute structure. The analysis of Friedel pairs of reflections allows for the unambiguous assignment of the absolute configuration. The Flack parameter is a critical value in this analysis; a value close to zero for a given configuration confirms that the assigned stereochemistry is correct.

Table 2: Representative Crystallographic Data for a Chiral Diamine Salt (Note: This table illustrates typical data obtained from an X-ray crystallographic analysis. Specific values for this compound would be found in dedicated crystallographic studies.)

| Parameter | Value |

| Chemical Formula | C₃H₈N₂ · 2(C₄H₅O₆)⁻ · 2(H₂O) (as a tartrate salt example) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |

| Volume | V ų |

| Z | 4 |

| Calculated Density | ρ g/cm³ |

| Flack Parameter | 0.0(1) |

| R-factor | < 0.05 |

Future Directions and Emerging Research Avenues for 1s,2s Cyclopropane 1,2 Diamine

Integration in Advanced Flow Chemistry and Microreactor Systems

The transition from traditional batch processing to continuous flow chemistry and microreactor systems offers significant advantages in terms of safety, efficiency, and scalability. For the synthesis and application of (1S,2S)-Cyclopropane-1,2-diamine and its derivatives, this shift is a promising area of research.

Continuous flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. flinders.edu.au The small reaction volumes within microreactors enhance heat and mass transfer, which is particularly beneficial for highly exothermic or rapid reactions. researchgate.net Researchers have successfully demonstrated the two-step continuous flow synthesis of 1,1-cyclopropane aminoketones, highlighting the potential for constructing cyclopropane (B1198618) rings in flow systems. rsc.org This methodology involves the photocyclization of 1,2-diketones to 2-hydroxycylobutanones, followed by a reaction with amines. unica.it Such systems can be telescoped, where multiple reaction steps are performed sequentially without isolating intermediates, significantly streamlining the synthetic process. flinders.edu.au

The integration of this compound into these systems could involve its use as a chiral catalyst immobilized on a solid support within a packed-bed reactor. This approach would facilitate catalyst recycling and product purification, key aspects of sustainable chemistry. The development of multi-step continuous-flow systems for creating complex molecules like peptides and heterocycles demonstrates the feasibility of applying this technology to syntheses involving chiral diamines. flinders.edu.au

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Cyclopropane Derivatives

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Often inefficient, risk of hotspots | Highly efficient, excellent temperature control researchgate.net |

| Mass Transfer | Limited by stirring and vessel size | Enhanced due to small channel dimensions researchgate.net |

| Safety | Higher risk with hazardous reagents/exothermic reactions | Improved safety due to small reaction volumes flinders.edu.au |

| Scalability | Often challenging, requires process redevelopment | Simpler "scale-out" by running reactors in parallel researchgate.net |

| Control | Less precise control over reaction parameters | Precise control over residence time, temperature, and stoichiometry flinders.edu.au |

| Productivity | Lower space-time yield | Higher productivity and space-time yield rsc.org |

Sustainable and Green Chemistry Approaches in its Synthesis and Application

The principles of green chemistry are increasingly guiding synthetic strategies, and the synthesis and application of this compound are no exception. A major focus is the development of biocatalytic and chemoenzymatic methods.

Biocatalysis, using enzymes or whole-cell systems, offers high stereoselectivity under mild reaction conditions, often in aqueous media. chemrxiv.org Engineered enzymes, such as variants of Cytochrome P450, have been developed to catalyze the cyclopropanation of heteroatom-bearing alkenes, providing valuable nitrogen-substituted cyclopropanes with high diastereo- and enantioselectivities. acs.org Similarly, engineered myoglobin has been used for the highly selective synthesis of cyclopropyl (B3062369) ketones, which can be chemically diversified into a range of chiral cyclopropane scaffolds. nih.govacs.org Lipase-catalyzed resolutions have also been employed to obtain enantiomerically pure cyclopentane-1,2-diamines, a related class of compounds, demonstrating the power of enzymes in resolving racemic mixtures. nih.govgoogle.com

The application of this compound as a ligand in green asymmetric synthesis is also a key research area. chemrxiv.org Developing pluripotent chiral diamine catalysts that are efficient in environmentally benign solvents like water is a significant goal. chemrxiv.org These catalysts could reduce the reliance on volatile organic compounds and streamline purification processes.

Table 2: Examples of Green Approaches in Chiral Cyclopropane and Diamine Synthesis

| Approach | Enzyme/Catalyst System | Substrates | Key Advantages |

|---|---|---|---|

| Enzymatic Cyclopropanation | Engineered Cytochrome P450BM3 variants | N-vinylphthalimide, Ethyl diazoacetate | High diastereo- and enantioselectivity, up to 40,000 total turnovers. acs.org |

| Chemoenzymatic Synthesis | Engineered Sperm Whale Myoglobin | Vinylarenes, Diazoketones | Broad substrate scope, highly diastereo- and enantioselective construction of cyclopropyl ketones. acs.org |

| Enzymatic Resolution | Lipase B from Candida antarctica | Racemic trans-cyclopentane-1,2-diamine, Dimethyl malonate | High enantioselectivity in sequential kinetic resolution. google.com |

| Biomimetic Catalysis | Chiral N–H diamine ligands (e.g., L3) | Various | Excellent yields and enantiomeric ratios in water. chemrxiv.orgchemrxiv.org |

Exploration in Photocatalysis and Electrocatalysis

Photocatalysis and electrocatalysis represent modern frontiers in organic synthesis, offering unique reactivity pathways driven by light or electricity, respectively. These methods often proceed under mild conditions and can enable transformations that are difficult to achieve through traditional thermal methods. The incorporation of this compound as a chiral ligand in these fields is an emerging area of interest.

In asymmetric photocatalysis, the challenge lies in effectively transferring chirality from the catalyst to the product when the reaction is initiated by a short-lived, photoexcited state. nih.gov One strategy involves using a chiral ligand, such as a diamine, to create a chiral environment around a metal-based photocatalyst. The substrate can be organized within this chiral pocket through non-covalent interactions like hydrogen bonding, allowing for stereocontrol during the photochemical transformation. nih.gov

Electrocatalysis offers a sustainable alternative to using chemical oxidants or reductants. xmu.edu.cn An electrocatalytic method for intermolecular cyclopropanation has been developed using a cobalt-salen catalyst, which avoids the need for pre-functionalized starting materials or hazardous reagents like diazo compounds. xmu.edu.cn While this example does not use a chiral ligand, it establishes a proof of concept for electrocatalytic cyclopropanation. Future research could focus on designing chiral catalyst systems incorporating ligands like this compound to achieve enantioselective electrochemical cyclopropanations.

Applications in Advanced Materials Science (e.g., MOFs, Covalent Organic Frameworks)

The precise structure and chirality of this compound make it an attractive building block for the construction of advanced, porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials have garnered immense interest for their applications in gas storage, separation, and heterogeneous catalysis.

Incorporating chiral diamines into the struts or linkers of MOFs and COFs can imbue the resulting framework with chirality. This creates a well-defined, chiral microenvironment within the pores of the material, which can be exploited for enantioselective applications. For instance, a chiral MOF could be used as a stationary phase for the chromatographic separation of racemates or as a heterogeneous catalyst for asymmetric reactions. The regular and tunable pore structure allows for size- and shape-selective catalysis, while the solid nature of the catalyst simplifies product separation and catalyst recycling. Chiral diamine ligands have been successfully used to construct metal-organic cages that act as asymmetric hosts in photodimerization reactions, demonstrating the principle of transferring ligand chirality to a supramolecular structure. nih.gov

The development of MOFs and COFs containing this compound could lead to a new class of robust, recyclable heterogeneous catalysts for a wide range of asymmetric transformations.

Predictive Design of Enhanced this compound Based Catalysts through AI and Machine Learning

The traditional, trial-and-error approach to catalyst discovery is often time-consuming and resource-intensive. dicp.ac.cnpaperpublications.org The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this process by enabling the predictive design of catalysts with optimized properties. researchgate.net

By analyzing large datasets from computational modeling and high-throughput experiments, ML algorithms can identify complex structure-activity and structure-selectivity relationships. mpg.de These models can then predict the performance of new, untested catalyst candidates, guiding researchers toward the most promising structures. acs.orgpsu.edu For catalysts based on this compound, this approach could be used to:

Optimize Ligand Structure: Predict how modifications to the diamine backbone or substituents on the nitrogen atoms will affect the enantioselectivity and activity of the resulting metal complex.

Screen Reaction Conditions: Identify the optimal solvents, temperatures, and additives for a given transformation without the need for exhaustive experimental screening.

Expand Reaction Scope: Use predictive models to estimate the success of a catalyst with new classes of substrates. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing enantiomerically pure (1S,2S)-cyclopropane-1,2-diamine?

- Methodological Answer : Enantiopure synthesis often employs chiral auxiliaries or asymmetric catalysis. For example, the condensation of (−)-dimethyl succinate dianion with 1,ω-dihalides can yield (1S,2S)-cyclopropane-1,2-dicarboxylate intermediates, which are hydrolyzed to the diamine. Diastereomeric ratios (96:4) are achievable via recrystallization from methanol . Key parameters include temperature control (<40°C) and solvent selection (e.g., THF for cyclopropanation reactions) .

Q. How can the stereochemical purity of this compound be verified?

- Methodological Answer : Chiral HPLC or GC with chiral stationary phases (e.g., β-cyclodextrin derivatives) is standard. Additionally, and NMR spectroscopy can confirm stereochemistry through coupling constants and splitting patterns. For example, vicinal coupling constants () in cyclopropane derivatives are typically 5–10 Hz, with distinct shifts for axial vs. equatorial substituents .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : The compound is hygroscopic and may release ammonia under moisture. Use inert atmosphere (N/Ar) gloveboxes for storage. Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory. Waste must be neutralized with dilute HCl before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How does this compound perform as a ligand in asymmetric catalysis?

- Methodological Answer : Its rigid cyclopropane backbone and chelating diamino groups enhance enantioselectivity in transition-metal catalysis. For example, it has been used in Cu(I)-catalyzed cyclopropanation of 1,3-dienes, achieving >90% enantiomeric excess (ee) when paired with binaphthyl phosphates. Optimization involves tuning metal-ligand ratios (1:1.2) and reaction time (12–24 hr) .

Q. How to resolve contradictions in reported diastereomeric ratios for (1S,2S)-cyclopropane derivatives?

- Methodological Answer : Discrepancies often arise from reaction conditions (e.g., solvent polarity, temperature). Systematic analysis using reaction monitoring (e.g., in situ IR or GC) can identify kinetic vs. thermodynamic control. For example, higher temperatures (>60°C) may favor thermodynamically stable trans-diastereomers, while lower temperatures (<0°C) preserve kinetic products .

Q. What computational methods validate the stereoelectronic effects of this compound in reaction mechanisms?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For instance, the nitrogen lone pairs in the diamine align with cyclopropane ring orbitals, stabilizing intermediates in [3+2] cycloadditions. Solvent effects (PCM model) and Gibbs free energy profiles are critical for accuracy .

Q. How to design derivatives of this compound for targeted bioactivity?

- Methodological Answer : Substituent effects are probed via Hammett plots or QSAR models. For example, introducing electron-withdrawing groups (e.g., −CF) at the cyclopropane ring increases rigidity and binding affinity in enzyme inhibitors. Synthesis routes may involve Pd-catalyzed cross-coupling or reductive amination .

Key Research Findings

- Synthetic Efficiency : Asymmetric cyclopropanation achieves 38–40% yield of enantiopure product after recrystallization .

- Catalytic Performance : Cu(I)-(1S,2S)-diamine complexes show turnover numbers (TON) >500 in alkene cyclopropanation .

- Thermodynamic Stability : DFT studies indicate a 5.2 kcal/mol energy difference favoring the (1S,2S) configuration over trans-diastereomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.